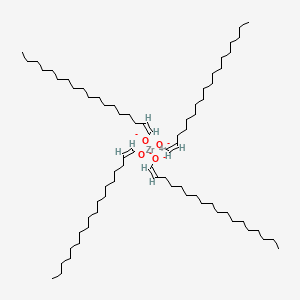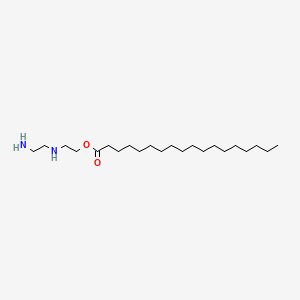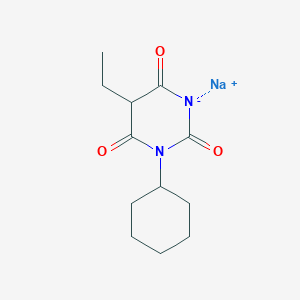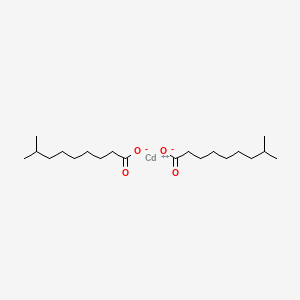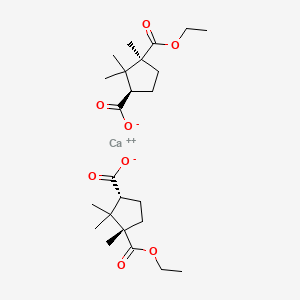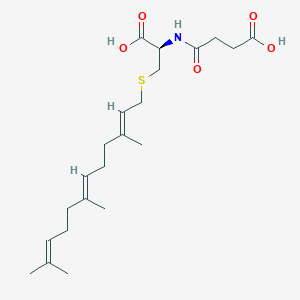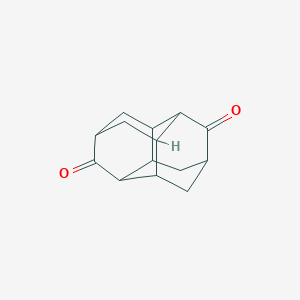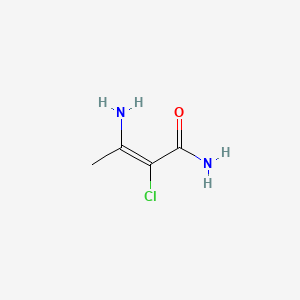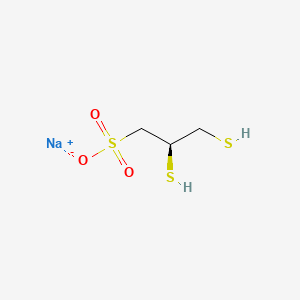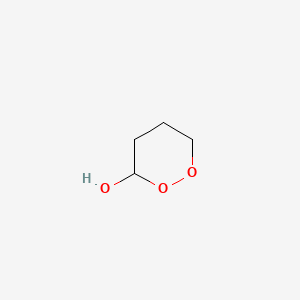
Dioxanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxanol, also known as 1,4-dioxane, is a heterocyclic organic compound with the molecular formula C4H8O2. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is highly soluble in water and is used primarily as a solvent in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioxanol can be synthesized through several methods. One common method involves the reaction of ethylene glycol with ethylene oxide in the presence of an acid catalyst. Another method includes the cyclization of diethylene glycol with sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylene glycol with ethylene oxide under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dioxanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dioxanone and other oxidation products.
Reduction: It can be reduced to form simpler alcohols.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dioxanone and hydroxyacetic acid.
Reduction: Ethylene glycol and other alcohols.
Substitution: Halogenated dioxanes.
Applications De Recherche Scientifique
Dioxanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a stabilizer for chlorinated solvents.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the manufacture of adhesives, sealants, and as a solvent in various industrial processes .
Mécanisme D'action
Dioxanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved include interactions with various enzymes and proteins, enhancing the solubility and stability of compounds in solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another isomer of dioxane with similar solvent properties but different structural characteristics.
Dioxins: A group of chemically related compounds that are environmental pollutants and have different chemical properties and toxicities compared to dioxanol
Uniqueness
This compound is unique due to its high solubility in water and its ability to dissolve a wide range of organic compounds. Its relatively low toxicity compared to dioxins makes it a preferred solvent in various applications .
Propriétés
Numéro CAS |
71330-24-0 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
dioxan-3-ol |
InChI |
InChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2 |
Clé InChI |
JYMYVPSOAXOLGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


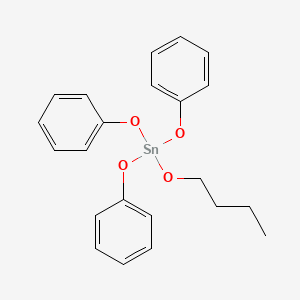
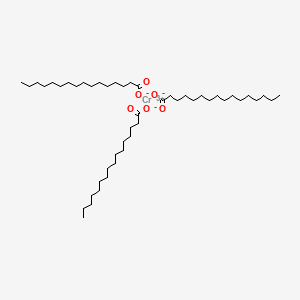
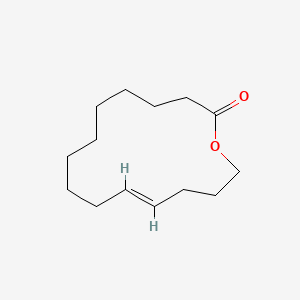
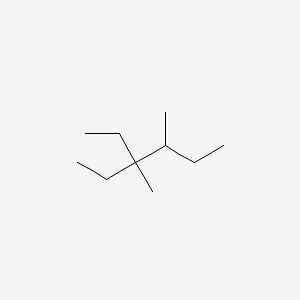
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
